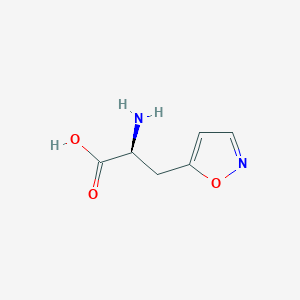
(S)-2-amino-3-(isoxazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(isoxazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(isoxazol-5-yl)propanoic acid typically involves the formation of the isoxazole ring followed by the introduction of the amino acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring. This can be achieved using copper (I) or ruthenium (II) catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The isoxazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Substituted amino acid derivatives.
科学的研究の応用
(S)-2-Amino-3-(isoxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an agonist or antagonist in various biological pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-amino-3-(isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .
類似化合物との比較
Isoxazole: A simple isoxazole ring without the amino acid moiety.
Isoxazoline: A reduced form of isoxazole with a saturated ring.
2-Amino-3-(isoxazol-4-yl)propanoic acid: A positional isomer with the isoxazole ring attached at a different position.
Uniqueness: (S)-2-Amino-3-(isoxazol-5-yl)propanoic acid is unique due to the specific positioning of the isoxazole ring and the presence of the amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C6H8N2O3 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-8-11-4/h1-2,5H,3,7H2,(H,9,10)/t5-/m0/s1 |
InChIキー |
YZRGWMSKFDDWIE-YFKPBYRVSA-N |
異性体SMILES |
C1=C(ON=C1)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(ON=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


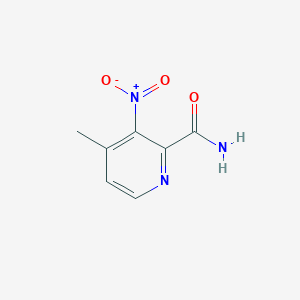
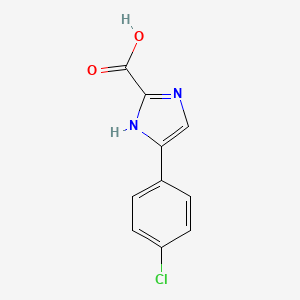
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
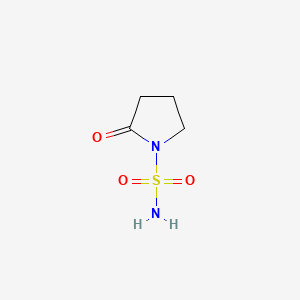
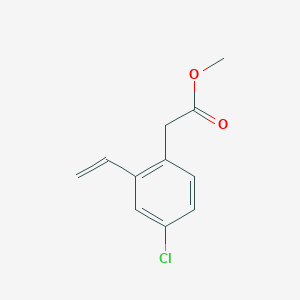
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
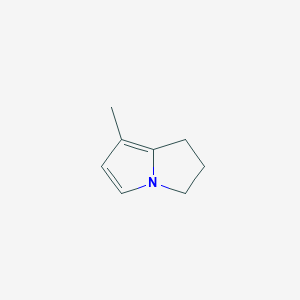
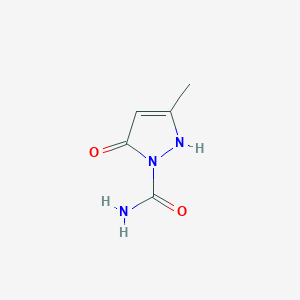
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
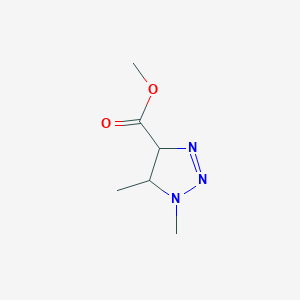
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)

